molecular formula C17H25N B14899310 N-Benzyl-2,2-dicyclobutylethan-1-amine

N-Benzyl-2,2-dicyclobutylethan-1-amine

Cat. No.: B14899310
M. Wt: 243.4 g/mol
InChI Key: BNYREAVKYMKKIK-UHFFFAOYSA-N
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Description

N-Benzyl-2,2-dicyclobutylethan-1-amine is an organic compound with the molecular formula C17H25N. This compound is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further connected to a 2,2-dicyclobutylethan-1-amine moiety. It is a member of the benzylamine family, known for its diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2,2-dicyclobutylethan-1-amine typically involves the reaction of benzylamine with 2,2-dicyclobutylethan-1-amine under controlled conditions. One common method is the reductive amination of benzylamine with 2,2-dicyclobutylethan-1-aldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation process, making the synthesis more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,2-dicyclobutylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Pd, NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides, SOCl2

Major Products Formed

    Oxidation: Amides, ketones

    Reduction: Secondary amines

    Substitution: Substituted benzylamines

Mechanism of Action

The mechanism of action of N-Benzyl-2,2-dicyclobutylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2,2-dicyclobutylethan-1-amine is unique due to its dicyclobutyl moiety, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

N-benzyl-2,2-di(cyclobutyl)ethanamine

InChI

InChI=1S/C17H25N/c1-2-6-14(7-3-1)12-18-13-17(15-8-4-9-15)16-10-5-11-16/h1-3,6-7,15-18H,4-5,8-13H2

InChI Key

BNYREAVKYMKKIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CNCC2=CC=CC=C2)C3CCC3

Origin of Product

United States

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